molecular formula C26H31NO6 B600966 Dehydro Lacidipine CAS No. 130996-24-6

Dehydro Lacidipine

Katalognummer B600966
CAS-Nummer: 130996-24-6
Molekulargewicht: 453.54
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydro Lacidipine is a main metabolite of Lacidipine . Lacidipine is a lipophilic dihydropyridine calcium channel blocker with a slow onset of action used to treat hypertension . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .


Molecular Structure Analysis

The molecular weight of Dehydro Lacidipine is 453.53 and its molecular formula is C26H31NO6 . Further structural analysis can be found in studies that explore the molecular dynamics of Lacidipine .

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Analysis

    • Summary of Application : Lacidipine is a dihydropyridine-based calcium channel blocker used in the treatment of hypertension and various coronary artery diseases . Analytical techniques are applied in the pharmaceutical field to estimate the quality of active pharmaceutical ingredients, the amount of drug in biological fluids, and in formulations .
    • Methods of Application : Various analytical techniques such as HPLC, HPTLC, UPLC, GC, LC-MS, and GC-MS are involved . These techniques can be used in the analysis of dihydropyridines based calcium channel blockers drugs outlined from official pharmacopoeias and other relevant research articles .
    • Results or Outcomes : This review assists in the appropriate selection of analytical technique, solvent, mobile phase, column, detector based on available analytical instruments and chemicals, by referring to tabulated extensive method conditions .
  • Pharmaceutical Formulation

    • Summary of Application : Lacidipine, a calcium channel antagonist, is primarily used to treat hypertension . It is classified as a Biopharmaceutics Classification System Class II drug and exhibits an oral bioavailability of 10% due to its extensive hepatic first-pass metabolism . This research study focused on formulating lacidipine-loaded cubosomal nanovesicles developed into rapidly dissolving oral films as an alternative to overcome the downsides faced by conventional antihypertensive therapy .
    • Methods of Application : Lacidipine-loaded cubosomes were prepared utilizing a top-down technique using lipid and surfactant and were further developed into fast dissolving oral films . Box-Behnken design was used for the optimization of process variables to achieve minimum particle size and greater entrapment efficiency of the nanovesicles, and response data were statistically evaluated .
    • Results or Outcomes : The optimized cubosomal dispersions upon characterization reported particle size within nanorange (116.8-341 nm) and an entrapment efficiency of 88.15%-97.1%, with 91.72% of total drug content . Oral rapidly dissolving films, after evaluation, were reported to have transparent to opaque appearance with a highly porous nature, which was confirmed by scanning electron microscopic imaging and displayed uniformity in weight and thickness and reported optimum mechanical strength and considerable flexibility, with disintegration time of 37.67 ± 3.68 s and exhibited 91.44% ± 1.65% in vitro drug release after 6 min .
  • Drug Solubility Enhancement

    • Summary of Application : Lacidipine (LCDP) is a highly lipophilic calcium channel blocker of poor aqueous solubility leading to poor oral absorption . This study aims to prepare and optimize LCDP nanosuspensions using antisolvent sonoprecipitation technique to enhance the solubility and dissolution of LCDP .
  • Inclusion Complex Formation

    • Summary of Application : The study aimed to explore the possible formation of the inclusion complex of Lacidipine (LCDP), a class II drug under the Biopharmaceutics Classification System (BCS) with beta-cyclodextrin (β-CD) and modified β-CDs: hydroxy propyl- beta-cyclodextrin (HP-β-CD) and sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in order to enhance the solubility and the dissolution rate of the drug with an intention to improve its bioavailability .
    • Methods of Application : The stability constants found using phase solubility studies showed that SBE-β-CD formed the most stable inclusion complex with the drug . The thermal analysis confirmed this finding . IR spectral analysis indicated the involvement of the hydroxyl function of CDs with the COOH of the drug .
    • Results or Outcomes : The in vivo pharmacokinetic study of the complexes in Wistar rats showed an increase in AUC value by 1.5–2 times in case of (HP-β-CD) and SBE-β-CD compared to the plain drug and maximum with SBE-β-CD complex .
  • Transdermal Delivery

    • Summary of Application : This research study focused on formulating a lacidipine niosomal gel for transdermal delivery .
  • Analytical Techniques
    • Summary of Application : Various analytical techniques are applied in the pharmaceutical field to estimate the quality of active pharmaceutical ingredients, amount of drug in biological fluids, and in formulations . The aim of this review article is to provide utmost existing analytical methods for analysis of dihydropyridines based calcium channel blockers for estimation of Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, and Cilnidipine in pure form, biological fluids (like Human Plasma, Human Serum, Human Urine etc.,) and its related formulations .
    • Methods of Application : Various analytical techniques such as HPLC, HPTLC, UPLC, GC, LC-MS, and GC-MS are involved . These techniques can be used in the analysis of dihydropyridines based calcium channel blockers drugs outlined from official pharmacopoeias and other relevant research articles .
    • Results or Outcomes : This review assists in appropriate selection of analytical technique, solvent, mobile phase, column, detector based on available analytical instruments and chemicals, by referring tabulated extensive method conditions . It can be implemented in quality control and quality assurance department for quality assessment of diverse pharmaceutical formulations .

Safety And Hazards

The safety data sheet for Lacidipine indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .

Eigenschaften

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEICLHNCXDXIW-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro Lacidipine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro Lacidipine
Reactant of Route 2
Reactant of Route 2
Dehydro Lacidipine
Reactant of Route 3
Reactant of Route 3
Dehydro Lacidipine
Reactant of Route 4
Reactant of Route 4
Dehydro Lacidipine
Reactant of Route 5
Reactant of Route 5
Dehydro Lacidipine
Reactant of Route 6
Reactant of Route 6
Dehydro Lacidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.